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Compound Name: MCI-225 (dehydratase)

Cat. No.: B12362699 Get Quote

Abstract
This document provides a detailed protocol for the synthesis of MCI-225, a potent 5-HT3

receptor antagonist and selective noradrenaline (NA) reuptake inhibitor. MCI-225, with the

chemical name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine and CAS

number 135991-48-9, is a valuable tool for research in neuroscience and pharmacology. This

protocol is intended for researchers, scientists, and drug development professionals.

Introduction
MCI-225 is a thieno[2,3-d]pyrimidine derivative that has demonstrated potential antidepressant

and anxiolytic-like effects in preclinical studies. Its dual mechanism of action, targeting both the

serotonin and noradrenaline systems, makes it a compound of interest for investigating novel

treatments for mood and anxiety disorders. This protocol outlines the chemical synthesis of

MCI-225, based on established methods, to facilitate its availability for research purposes.
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Property Value

Compound Name MCI-225

IUPAC Name
4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-

yl)thieno[2,3-d]pyrimidine

CAS Number 135991-48-9

Molecular Formula C₁₇H₁₇FN₄S

Molecular Weight 328.4 g/mol

Appearance Crystalline solid

Solubility
Soluble in organic solvents such as ethanol and

chloroform

Experimental Protocol: Synthesis of MCI-225
The synthesis of MCI-225 can be achieved through a multi-step process. The following protocol

is adapted from the synthetic route described in U.S. Patent 4,695,568.[1][2][3]

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a classical method for the synthesis of 2-

aminothiophenes.

Materials:

Propionaldehyde

Malononitrile

Elemental sulfur

Triethylamine

Ethanol

Procedure:
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To a solution of propionaldehyde and malononitrile in ethanol, add triethylamine as a

catalyst.

Add elemental sulfur to the reaction mixture.

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

The product, 2-amino-5-methylthiophene-3-carbonitrile, will precipitate out of the solution.

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-amino-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-3-carbonitrile

Materials:

2-amino-5-methylthiophene-3-carbonitrile

2-Fluorobenzonitrile

Sodium methoxide

Methanol

Procedure:

Dissolve 2-amino-5-methylthiophene-3-carbonitrile in methanol.

Add a solution of sodium methoxide in methanol to the mixture.

Add 2-fluorobenzonitrile to the reaction mixture.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and pour it into ice-water.

The resulting precipitate is filtered, washed with water, and dried to yield the intermediate

product.

Step 3: Synthesis of 4-chloro-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
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Materials:

The product from Step 2

Phosphorus oxychloride (POCl₃)

Piperazine

Triethylamine

Dichloromethane

Procedure:

Treat the intermediate from Step 2 with phosphorus oxychloride to convert the amino

group to a chloro group.

After removing the excess POCl₃, dissolve the resulting chloro-derivative in

dichloromethane.

Add a solution of piperazine and triethylamine in dichloromethane to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Step 4: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine (MCI-

225)

Materials:

The product from Step 3

2-Fluorophenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)
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Sodium carbonate

Toluene/Ethanol/Water solvent mixture

Procedure:

To a solution of the product from Step 3 in a mixture of toluene, ethanol, and water, add 2-

fluorophenylboronic acid and sodium carbonate.

Degas the mixture with an inert gas (e.g., argon).

Add the palladium catalyst to the reaction mixture.

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain MCI-225. The final product

can be recrystallized to obtain a crystalline solid with a melting point of 180°-181.5° C.[1]

Mechanism of Action & Signaling Pathways
MCI-225 exerts its pharmacological effects through two primary mechanisms: noradrenaline

reuptake inhibition and 5-HT3 receptor antagonism.

1. Noradrenaline Reuptake Inhibition

As a noradrenaline reuptake inhibitor (NRI), MCI-225 blocks the norepinephrine transporter

(NET).[4][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic

cleft back into the presynaptic neuron. By inhibiting NET, MCI-225 increases the concentration

and duration of norepinephrine in the synapse, thereby enhancing noradrenergic

neurotransmission. This mechanism is believed to contribute to its antidepressant effects.
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Caption: Mechanism of Noradrenaline Reuptake Inhibition by MCI-225.

2. 5-HT3 Receptor Antagonism

MCI-225 also acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel.

[6][7][8] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for

the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking

this receptor, MCI-225 prevents serotonin-induced depolarization. This action is thought to

contribute to its anxiolytic and antiemetic properties, and may also play a role in its

antidepressant effects by modulating downstream neurotransmitter release.

Caption: Mechanism of 5-HT3 Receptor Antagonism by MCI-225.

Conclusion
This protocol provides a comprehensive guide for the synthesis of MCI-225 for research

purposes. The detailed steps and understanding of its dual mechanism of action will be

valuable for researchers investigating novel therapeutic agents for psychiatric disorders.

Adherence to standard laboratory safety procedures is essential when performing these

chemical syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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